(1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one
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Overview
Description
The compound (1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one is a complex organic molecule that features a hydrazone linkage and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one typically involves the condensation of 4-chlorophenylhydrazine with a suitable quinoline derivative. The reaction is often carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one involves its interaction with cellular components. In medicinal applications, it is believed to intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- (1Z)-1-[2-(4-bromophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one
- (1Z)-1-[2-(4-methylphenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one
Uniqueness
(1Z)-1-[2-(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydroquinolin-1(2H)-yl)propan-2-one: is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C18H18ClN3O |
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Molecular Weight |
327.8 g/mol |
IUPAC Name |
(1Z)-1-[(4-chlorophenyl)hydrazinylidene]-1-(3,4-dihydro-2H-quinolin-1-yl)propan-2-one |
InChI |
InChI=1S/C18H18ClN3O/c1-13(23)18(21-20-16-10-8-15(19)9-11-16)22-12-4-6-14-5-2-3-7-17(14)22/h2-3,5,7-11,20H,4,6,12H2,1H3/b21-18- |
InChI Key |
CLACCNIMDDXYSB-UZYVYHOESA-N |
Isomeric SMILES |
CC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/N2CCCC3=CC=CC=C32 |
Canonical SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Cl)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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